molecular formula C11H17NO2 B3269806 2-Methoxy-5-[(propylamino)methyl]phenol CAS No. 51728-06-4

2-Methoxy-5-[(propylamino)methyl]phenol

Cat. No.: B3269806
CAS No.: 51728-06-4
M. Wt: 195.26 g/mol
InChI Key: DFIZJVSGCFCVMJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(propylamino)methyl]phenol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(propylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h4-5,7,12-13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIZJVSGCFCVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Phenol Amine Derivatives and Their Significance in Organic and Medicinal Chemistry

Phenol-amine derivatives are a class of organic compounds that feature both a phenolic hydroxyl (-OH) group and an amine group attached to their structure. This combination of functional groups is a recurring motif in a vast number of biologically active compounds and imparts significant versatility in both organic and medicinal chemistry. slideshare.netnsf.gov In medicinal chemistry, these derivatives are recognized as important pharmacophores—the essential molecular features responsible for a drug's biological activity. researchgate.net

The phenol (B47542) moiety is often found in molecules that interact with various biological receptors and enzymes. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for binding to biological targets. nih.gov The amine group, typically basic, often exists in a protonated, positively charged state at physiological pH, allowing for strong ionic interactions with biological macromolecules. mdpi.com The structural diversity of phenol derivatives allows them to be used in the design and synthesis of drugs for a wide range of diseases, including cancer, cardiovascular disorders, and infectious diseases. researchgate.net Their broad spectrum of biological activities includes antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.neteurekaselect.com

Structural Characteristics and Chemical Importance of the 2 Methoxy 5 Propylamino Methyl Phenol Framework

The molecular framework of 2-Methoxy-5-[(propylamino)methyl]phenol is defined by a benzene (B151609) ring substituted with three distinct functional groups that govern its chemical identity and reactivity.

Phenolic Hydroxyl Group (-OH): This group defines the molecule as a phenol (B47542) and is a primary site for hydrogen bonding. Its acidic nature is a key chemical characteristic.

Methoxy (B1213986) Group (-OCH₃): Located at the ortho position (position 2) relative to the hydroxyl group, the methoxy group influences the electronic properties of the aromatic ring. It can also participate in intramolecular hydrogen bonding, which can affect the acidity of the phenolic proton.

Propylamino)methyl Group [-CH₂NH(CH₂CH₂CH₃)]: This substituent at position 5 introduces a basic secondary amine. The propyl group contributes to the molecule's lipophilicity, while the flexible methylene (B1212753) linker allows the side chain to adopt various conformations.

The specific arrangement of an acidic phenol, a basic amine, and an electronically modifying methoxy group creates a chemically multifaceted molecule. This scaffold is of considerable interest because similar arrangements are found in various biologically active compounds where the precise spatial and electronic interplay of these groups is critical for target interaction.

Physicochemical Properties of this compound Analogues

This interactive table provides data on compounds structurally related to this compound. Click on the headers to sort the data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Methoxy-5-methylphenolC₈H₁₀O₂138.161195-09-1
2-Methoxyphenol (Guaiacol)C₇H₈O₂124.1490-05-1
2-Methoxy-4-methylphenol (Creosol)C₈H₁₀O₂138.1693-51-6
2-Methoxy-5-((methylamino)methyl)phenolC₉H₁₃NO₂167.2154542-57-3
2-Methoxy-5-[2-(methylamino)propyl]phenolC₁₁H₁₇NO₂195.26117652-27-4

Data sourced from references nist.govchemeo.comevitachem.combldpharm.comnih.govsigmaaldrich.com.

Current Research Landscape and Future Directions Pertaining to 2 Methoxy 5 Propylamino Methyl Phenol Analogues

Established Synthetic Pathways for the Preparation of this compound

The preparation of this compound can be achieved through several synthetic strategies, primarily involving the formation of a carbon-nitrogen bond on the phenolic ring.

Direct Aminomethylation Reactions and Mannich-type Syntheses

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols. wikipedia.org In the context of synthesizing this compound, this three-component condensation involves 2-methoxyphenol (guaiacol), formaldehyde (B43269), and propylamine (B44156).

The reaction proceeds via the initial formation of an iminium ion from the reaction of propylamine and formaldehyde. wikipedia.org Subsequently, the electron-rich aromatic ring of 2-methoxyphenol undergoes electrophilic substitution, typically at the position para to the hydroxyl group, to yield the desired product. The reaction of guaiacol (B22219) with formaldehyde and dimethylamine (B145610) has been shown to result in substitution ortho to the phenolic hydroxyl group. lookchem.com A similar outcome would be expected with propylamine.

A study on the Mannich reaction of eugenol (B1671780) (a related phenol) with formaldehyde and propylamine resulted in the formation of a 1,3-benzoxazine derivative, which can be considered an intermediate or a side product depending on the reaction conditions. scitepress.org Careful control of stoichiometry and reaction parameters is crucial to favor the formation of the simple aminomethylated phenol (B47542).

Table 1: Representative Conditions for Mannich-type Synthesis

Reactant 1Reactant 2Reactant 3SolventTemperatureReference
GuaiacolFormaldehydeDimethylamineEthanol (B145695)Room Temp. lookchem.com
EugenolFormaldehydePropylamineEthanol78°C scitepress.org

Reductive Amination Strategies via Schiff Base Intermediates Derived from Phenolic Aldehydes

Reductive amination represents a highly effective and widely used method for the synthesis of secondary amines. mdpi.com This two-step, one-pot process involves the reaction of a carbonyl compound with a primary amine to form a Schiff base (imine) intermediate, which is then reduced to the corresponding amine.

For the synthesis of this compound, the starting phenolic aldehyde would be 2-hydroxy-4-methoxybenzaldehyde (B30951) or 3-hydroxy-4-methoxybenzaldehyde. The reaction with propylamine in a suitable solvent like methanol (B129727) leads to the formation of the corresponding imine. This intermediate is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to afford the target secondary amine. mdpi.com

A similar synthesis has been reported for 2-Methoxy-5-((phenylamino)methyl)phenol, where 3-hydroxy-4-methoxybenzaldehyde was condensed with aniline (B41778) and the resulting Schiff base was reduced with sodium borohydride. mdpi.com This methodology is directly applicable to the synthesis of the propylamino analogue. The reaction pathway generally begins with the hydrogenation of the phenol to a cyclohexanone, which then condenses with an amine to form an imine that is subsequently hydrogenated. mdpi.com

Table 2: Typical Reagents for Reductive Amination

Phenolic AldehydeAmineReducing AgentSolventReference
3-hydroxy-4-methoxybenzaldehydeAnilineSodium BorohydrideMethanol mdpi.com
Vanillinp-Anisidine(Not specified, stirrer method)Water atlantis-press.com

Alkylation Reactions Involving Substituted Phenolic Precursors

Another synthetic approach involves the alkylation of a suitable amino-substituted phenol or a phenolic precursor with a propyl halide. For instance, one could start with 5-(aminomethyl)-2-methoxyphenol (B1331978) and introduce the propyl group via N-alkylation with a propyl halide (e.g., propyl bromide or iodide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Alternatively, a precursor such as 2-methoxyphenol could be first functionalized with a leaving group at the 5-position, which is then displaced by propylamine. However, this is generally a less common and more complex route compared to reductive amination or the Mannich reaction. The demethylation of m-methoxy phenols is a known method for producing m-aryloxy phenols, which could be adapted for such a synthesis. nih.gov

Mechanistic Investigations of this compound Formation Reactions

The mechanism of the Mannich reaction commences with the formation of an iminium ion from the acid-catalyzed reaction of propylamine and formaldehyde. wikipedia.org The phenolic starting material, 2-methoxyphenol, exists in equilibrium with its more nucleophilic enol tautomer. The enol then attacks the electrophilic carbon of the iminium ion, leading to the formation of the aminomethylated product after deprotonation to restore aromaticity. wikipedia.org

In reductive amination, the reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the phenolic aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base or imine. mdpi.com The subsequent reduction of the imine C=N double bond by a hydride reducing agent like sodium borohydride yields the final secondary amine product. mdpi.com The mechanism can be influenced by factors such as the catalyst and reaction conditions. For instance, with Pd/C, the reaction is thought to proceed through hydrogenation of the phenol to cyclohexanone, followed by condensation with the amine and subsequent hydrogenation of the resulting imine. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for further structural modifications, leading to the synthesis of a variety of analogues.

Structural Modifications on the Propylamino Moiety

The secondary amine of the propylamino group is a key site for derivatization. Standard amine derivatization techniques can be employed to modify this part of the molecule. nih.gov

Acylation: The nitrogen can be acylated using acid chlorides or anhydrides to form amides. This can be useful for altering the electronic properties and steric bulk of the side chain.

Alkylation/Arylation: Further alkylation can lead to the formation of tertiary amines. This can be achieved using alkyl halides. Arylation can also be performed using appropriate reagents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can introduce different functional groups and change the molecule's properties.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively.

Various derivatization reagents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl are commonly used to modify amine groups for analytical purposes, and these reactions can be adapted for synthetic modifications. nih.govthermofisher.comresearchgate.net

Table 3: Common Derivatization Reactions for Secondary Amines

Reaction TypeReagentProduct Type
AcylationAcyl chloride / AnhydrideAmide
AlkylationAlkyl halideTertiary Amine
SulfonylationSulfonyl chlorideSulfonamide
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea

Substituent Effects and Modifications on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic substitution by the strongly activating, ortho-, para-directing hydroxyl (-OH) and methoxy (-OCH₃) groups. The propylamino)methyl group, being a weak activating group, also influences the substitution pattern. The positions ortho and para to the hydroxyl group are the most nucleophilic and thus the most likely sites for electrophilic attack.

The hydroxyl group is a more powerful activating group than the methoxy group. libretexts.org In this compound, the position para to the hydroxyl group (C4) is already substituted with the (propylamino)methyl group. The positions ortho to the hydroxyl group are C1 (bearing the methoxy group) and C6. The position para to the methoxy group is C5, which bears the (propylamino)methyl substituent.

One of the key reactions involving phenols is the Mannich reaction , which is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.org The synthesis of this compound itself can be considered a variation of this, where an aminomethyl group is introduced onto the phenolic ring. Studies on the Mannich reaction with guaiacol (2-methoxyphenol) have shown that substitution occurs preferentially at the position para to the hydroxyl group. lookchem.com However, since this position is occupied in the target molecule, subsequent electrophilic substitutions would likely be directed to the available ortho position (C6).

Further functionalization of the phenolic ring can be achieved through various electrophilic substitution reactions. For instance, direct C-H functionalization methods offer a powerful tool for creating new C-C bonds on unprotected phenols. rsc.orgresearchgate.net Reactions such as Friedel-Crafts alkylation and acylation could introduce further substituents, with the regioselectivity being governed by the existing activating groups. Given the high reactivity of phenols, controlling these reactions to avoid over-substitution or oxidative decomposition can be challenging. libretexts.org

The electronic effects of the substituents also play a crucial role in the acidity of the phenolic proton. The electron-donating nature of the methoxy and alkylamino groups would be expected to decrease the acidity of the phenol compared to unsubstituted phenol.

Reaction TypeReagents/ConditionsExpected Product(s) on this compound
Mannich Reaction Formaldehyde, Secondary AmineFurther aminomethylation, likely at the C6 position.
Friedel-Crafts Alkylation Alkyl Halide, Lewis AcidAlkylation on the aromatic ring, predicted at the C6 position.
Friedel-Crafts Acylation Acyl Halide, Lewis AcidAcylation on the aromatic ring, predicted at the C6 position.
Nitration Dilute Nitric AcidNitration of the aromatic ring, with potential for oxidation. libretexts.org
Bromination BromineBromination of the aromatic ring, potentially leading to di- or tri-bromo products. libretexts.org

Formation of Polymeric Structures and Hybrid Materials Incorporating the Phenol-Amine Unit

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a secondary amine, makes it a suitable monomer for the synthesis of various polymeric structures and hybrid materials.

Polycondensation Reactions:

Phenolic compounds and amines are well-known precursors for the synthesis of polycondensation resins. mdpi.comresearchgate.net The reaction between the phenolic hydroxyl group of one monomer and the amine group of another can lead to the formation of poly(phenol-amine) resins. Studies on the reaction of lignin, which contains guaiacol units, with polyamines have demonstrated the formation of hardened resins through the reaction of amines with both phenolic and aliphatic hydroxyl groups. researchgate.netingentaconnect.com Similarly, this compound could undergo self-condensation or co-polycondensation with other monomers, such as aldehydes (like formaldehyde) or other phenols and amines, to form cross-linked thermosetting polymers. ajchem-a.com

The synthesis of such resins often occurs under thermal conditions, sometimes with the aid of a catalyst. mdpi.com The resulting polymers can exhibit a range of properties depending on the specific monomers and reaction conditions used. For example, the incorporation of aromatic amines can enhance the thermal stability of the resulting thermosets. mdpi.com

Formation of Epoxy-Amine Resins:

Phenolic compounds can be converted to their glycidyl (B131873) ethers by reaction with epichlorohydrin. researchgate.net The resulting epoxy-functionalized phenol can then be cured with an amine hardener. Alternatively, the amine functionality within this compound can act as a curing agent for epoxy resins. The presence of both the phenolic hydroxyl and the secondary amine offers multiple reactive sites for cross-linking. Research on bio-based phenols has shown their utility in creating renewable epoxy-amine resins with tunable properties. researchgate.netnih.gov The aromatic structure of the phenol-amine unit would likely contribute to the rigidity and thermal stability of the final epoxy network.

Hybrid Materials:

The functional groups of this compound also allow for its incorporation into hybrid organic-inorganic materials. Phenolic compounds have been shown to bind to the surfaces of materials like hydroxyapatite, leading to the formation of hybrid nanoparticles. mdpi.com This interaction can occur through the phenolic hydroxyl group. The amine group provides an additional site for interaction or further functionalization.

Furthermore, the polymerization of phenolic compounds can be influenced by the presence of other molecules. For instance, the laccase-catalyzed polymerization of guaiacol has been shown to produce copolymers when a mediator like ABTS is present, resulting in polymers with higher molecular weights. nih.gov This suggests that the polymerization of this compound could be tailored by using different catalytic systems and co-reactants to produce a variety of polymeric and hybrid materials with specific properties.

Polymer/Material TypeSynthetic ApproachKey Features of this compound
Poly(phenol-amine) Resins Polycondensation with itself or other monomers (e.g., aldehydes). mdpi.comajchem-a.comBifunctional monomer with reactive phenol and amine groups.
Epoxy Resins Acting as a curing agent for epoxy monomers or after glycidylation. researchgate.netnih.govAmine and hydroxyl groups provide multiple cross-linking sites.
Hybrid Nanoparticles Adsorption or in-situ incorporation with inorganic nanoparticles. mdpi.comPhenolic and amine groups can interact with inorganic surfaces.
Copolymers Co-polymerization with other monomers or in the presence of mediators. nih.govPotential for tailored polymer properties through co-reactant selection.

Spectroscopic Methodologies for Molecular Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental to determining the structure and properties of a molecule. Each method provides unique insights into the compound's atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the this compound molecule. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values would confirm the presence of the propylamino group, the methoxy group, the aromatic protons, and the phenolic and amino protons. For instance, the methylene (B1212753) protons adjacent to the nitrogen and the aromatic ring would likely appear as singlets, while the propyl group's protons would exhibit characteristic splitting patterns.

¹³C NMR Analysis: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the propyl group, the methoxy carbon, and the methylene bridge carbon would appear in the upfield region.

A representative, though hypothetical, data table for the expected NMR shifts is presented below.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 130
Phenolic OHVariable, broad-
Methoxy OCH₃~3.8~55
Methylene CH₂-N~3.7~50
Amino NHVariable, broad-
Propyl CH₂-N~2.5~52
Propyl CH₂-CH₃~1.5~23
Propyl CH₃~0.9~11

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenol group, likely involved in hydrogen bonding. A peak around 3300-3500 cm⁻¹ could be attributed to the N-H stretch of the secondary amine. C-H stretching vibrations for aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Key C-O and C-N stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring, with characteristic peaks for the C=C stretching vibrations within the benzene (B151609) ring.

Functional Group Expected IR Absorption Range (cm⁻¹)
Phenolic O-H stretch3200 - 3600 (broad)
Amine N-H stretch3300 - 3500
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
Aromatic C=C stretch1450 - 1600
C-O stretch (ether & phenol)1000 - 1300

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₇NO₂, corresponding to a molecular weight of approximately 195.26 g/mol . An electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 195. A characteristic fragmentation would be the cleavage of the benzylic C-N bond, which would lead to a prominent peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, absorption bands in the UV region (around 200-400 nm) would be expected due to π→π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH, which could be used to study potential tautomeric equilibria, although significant tautomerism is not expected for this structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the most definitive three-dimensional structural information.

Elucidation of Molecular Geometry, Bond Lengths, and Angles

This technique would precisely determine the spatial arrangement of atoms, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-C, C-O, C-N) and the angles between them. This data would offer insight into the hybridization of atoms and any strain within the molecule. For comparison, crystallographic studies on the closely related compound, 2-methoxy-5-((phenylamino)methyl)phenol, show a monoclinic crystal system. mdpi.comresearchgate.net Similar detailed information would be expected for the title compound.

Based on a comprehensive search of available scientific literature, there is currently no specific published crystallographic or detailed intermolecular interaction data for the compound This compound .

While extensive research exists for structurally similar molecules, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related compounds. Scientific accuracy demands that the analysis of intermolecular interactions, hydrogen bonding, π-stacking, and crystal packing be based on experimental data for the specific molecule .

Therefore, the requested article with the specified sections on advanced spectroscopic and crystallographic analyses cannot be generated at this time due to the absence of the necessary research findings for this particular compound in the public domain.

Theoretical and Computational Investigations of 2 Methoxy 5 Propylamino Methyl Phenol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic environment of a molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate the optimized molecular geometry, total energy, and electronic configuration of 2-Methoxy-5-[(propylamino)methyl]phenol.

In a typical DFT study of this compound, the geometry would be optimized using a functional such as B3LYP combined with a basis set like 6-311G(d,p). researchgate.net This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the benzene (B151609) ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. The C-O bonds of the methoxy (B1213986) and hydroxyl groups, and the C-N bond of the propylamino side chain, will have lengths indicative of their specific chemical environment.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleValue
Bond LengthC-C (aromatic)~1.39 Å
C-O (phenol)~1.36 Å
C-O (methoxy)~1.37 Å
C-N~1.47 Å
Bond AngleC-C-C (aromatic)~120°
C-O-H~109°
C-N-C~112°
Dihedral AngleC-C-O-HVaries with conformation

Note: The values in this table are illustrative and represent typical expectations for a molecule of this type based on DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the energies of electronic excited states.

By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital. For an aromatic compound like this, π → π* transitions are expected to be prominent in the UV-Vis spectrum.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO, on the other hand, would be expected to be distributed over the aromatic ring's antibonding π* orbitals. The energy difference between these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Note: These energy values are hypothetical and serve to illustrate the typical output of a DFT calculation for a similar molecule.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electron density. In an ESP map, areas of negative potential (typically colored red) indicate electron-rich regions that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the phenolic hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic ring itself would show a complex potential distribution based on the influence of its substituents.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted as charge transfer interactions. These interactions contribute to the stability of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the propylamino side chain in this compound means that the molecule can exist in multiple conformations. Understanding the relative energies and populations of these conformers is important for a complete picture of the molecule's behavior.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum chemical methods. This process identifies the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can provide insights into how the molecule explores its conformational space, its flexibility, and its interactions with its environment, such as a solvent. These simulations are particularly useful for understanding how the molecule might interact with a biological target, as they can reveal the preferred conformations and dynamic interactions at a binding site.

Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms in Different Media

Tautomerism in such systems typically involves the transfer of the phenolic proton to the nitrogen atom of the amino group, leading to an equilibrium between the phenol-imine (OH) form and the keto-amine (NH) form. This equilibrium can be influenced by several factors, most notably the solvent environment.

In non-polar solvents, the phenol-imine tautomer is generally expected to be more stable. However, in polar or protic solvents, the keto-amine tautomer can be stabilized through intermolecular hydrogen bonding and dipole-dipole interactions. Computational studies on similar molecules, often employing Density Functional Theory (DFT), have shown that increasing solvent polarity can lower the energy barrier for proton transfer, thereby shifting the equilibrium towards the keto-amine form. researchgate.net

The proton transfer process itself can occur through a number of mechanisms. In many related compounds, an intramolecular hydrogen bond between the phenolic hydrogen and the amino nitrogen is a key feature of the molecular structure. This pre-organized arrangement facilitates the proton transfer. The mechanism can be a direct, single-step transfer or a more complex process involving solvent molecules that act as a proton shuttle. The energy barrier for this transfer is a critical parameter that determines the kinetics of the tautomerization. For similar systems, these barriers have been calculated using computational methods, providing insight into the likelihood and rate of interconversion between the tautomers. scispace.comresearchgate.net

Table 1: Theoretical Tautomeric Forms of this compound

Tautomeric FormStructural Description
Phenol-imine (enol)The hydroxyl group is intact on the phenolic ring, and an intramolecular hydrogen bond may exist with the nitrogen of the propylamino group.
Keto-amine (keto)The proton has transferred from the hydroxyl group to the nitrogen, resulting in a quinone-methide-like structure and a protonated amino group.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, which can be used to identify and characterize different tautomeric forms. DFT and time-dependent DFT (TD-DFT) are standard methods for calculating spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netresearchgate.netresearchgate.netnih.govepstem.net

For this compound, computational methods could be used to predict the distinct spectroscopic signatures of the phenol-imine and keto-amine tautomers.

NMR Spectroscopy: The chemical shifts of the phenolic proton and the nitrogen-bound proton would be highly sensitive to the tautomeric state. In the phenol-imine form, a characteristic signal for the OH proton would be expected, while in the keto-amine form, this would be replaced by a signal for the NH proton, likely at a different chemical shift. Carbon-13 NMR would also show differences, particularly for the carbon atoms in the phenolic ring, reflecting the changes in electron distribution between the two forms.

IR Spectroscopy: The vibrational frequencies of the O-H and N-H stretching modes are distinct and would provide clear indicators of the dominant tautomer. The C=O stretching frequency in the keto-amine form would also be a key diagnostic peak.

UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are expected to differ due to their different electronic structures. The keto-amine form, with its more extended conjugation, would likely exhibit absorption at longer wavelengths (a bathochromic shift) compared to the phenol-imine form. Computational predictions of the UV-Vis spectra in different solvents could help to understand and interpret experimental observations of solvatochromism.

Table 2: Predicted Spectroscopic Distinctions Between Tautomers

Spectroscopic TechniquePhenol-imine Form (Predicted)Keto-amine Form (Predicted)
¹H NMRSignal for OH protonSignal for NH proton
¹³C NMRAromatic ring signalsQuinoidal ring signals
IR SpectroscopyO-H stretchN-H stretch, C=O stretch
UV-Vis SpectroscopyAbsorption at shorter wavelengthsAbsorption at longer wavelengths

While specific computational data for this compound is not available, the established methodologies provide a clear path for future theoretical studies. Such investigations would be invaluable for a complete understanding of the chemical behavior of this compound.

Coordination Chemistry and Metallosupramolecular Architectures of 2 Methoxy 5 Propylamino Methyl Phenol Derivatives

Design and Synthesis of Ligands Incorporating the 2-Methoxy-5-[(propylamino)methyl]phenol Framework

The design of ligands based on the 2-methoxy-phenol scaffold is primarily driven by the straightforward synthesis of Schiff bases. These are formed through the condensation reaction of a primary amine with a substituted salicylaldehyde, most commonly o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or its isomers like 4-hydroxy-3-methoxybenzaldehyde. nih.govnih.govunn.edu.ng The general synthetic strategy involves refluxing the aldehyde with a chosen primary amine, such as propylamine (B44156), isobutylamine (B53898), or cyclopentylamine, in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.govnih.gov This reaction yields an imine or azomethine group (-CH=N-) and results in a bidentate N,O-donor ligand capable of coordinating with metal ions. mdpi.comnih.gov

For instance, the Schiff base ligand bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato} is prepared by condensing bis(2-hydroxy-3-methoxybenzaldehyde) with n-propylamine in a methanolic medium. nih.gov Similarly, other derivatives are synthesized by reacting the appropriate aldehyde with amines like p-toluidine, isobutylamine, or 5-nitropyridine-2-amine. nih.govnih.govnih.gov

The parent compound, this compound, which features a reduced amine linkage (-CH2-NH-), can be synthesized via the reduction of the corresponding Schiff base. mdpi.comresearchgate.net This two-step process typically involves the initial condensation of the aldehyde and amine to form the imine, followed by reduction using a reagent like sodium borohydride (B1222165). mdpi.comresearchgate.net While the coordination chemistry of these reduced amine ligands is less explored, they represent an important related class of compounds.

Formation and Characterization of Metal Complexes with this compound-Derived Ligands

Synthesis of Transition Metal Complexes (e.g., Nickel(II), Copper(II), Zinc(II) Complexes)

The synthesis of transition metal complexes with these Schiff base ligands is typically achieved through two main routes. The first involves reacting the pre-synthesized ligand with a metal salt, such as a chloride or acetate (B1210297) salt of Ni(II), Cu(II), or Zn(II), in an appropriate solvent. nih.govnih.gov The resulting mixture is often refluxed to facilitate the precipitation of the complex, which can then be filtered, washed, and dried. nih.gov For example, a mononuclear copper(II) complex was formed using the Schiff base 2-(cyclopentyliminomethyl)-5-methoxyphenol and copper acetate. nih.gov

The second method is a template synthesis, where the aldehyde, amine, and metal salt are combined in a one-pot reaction. nih.govsemanticscholar.org In this approach, the metal ion acts as a template, directing the condensation reaction to form the ligand which then coordinates in situ. A Nickel(II) complex, bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II), was synthesized by adding isobutylamine to a suspension of bis(3-methoxy-salicylaldehyde)nickel(II) in aqueous methanol. nih.gov Similarly, zinc(II) complexes have been prepared from Schiff base ligands and zinc acetate, yielding dinuclear structures under solvothermal conditions. researchgate.net

Elucidation of Coordination Modes, Geometries, and Stereochemistry within the Complexes

The coordination number and geometry of the metal center are influenced by the specific metal ion and the stoichiometry of the reaction.

Nickel(II) Complexes : Ni(II) complexes with these ligands commonly adopt a distorted square planar geometry. nih.govnih.gov In a typical 1:2 metal-to-ligand complex, two bidentate ligands coordinate to the nickel atom, forming a NiN₂O₂ coordination sphere. nih.govnih.gov The resulting structure is often centrosymmetric with the nickel atom at the center of inversion.

Copper(II) Complexes : Copper(II) complexes exhibit more varied geometries, often described as highly distorted square-planar. nih.gov The Cu(II) atom is four-coordinated by the phenolate (B1203915) oxygen and imine nitrogen atoms from two Schiff base ligands. nih.gov In some cases, five-coordinate square pyramidal geometries are observed. researchgate.net

Zinc(II) Complexes : Zinc(II) complexes typically display a tetrahedral ZnO₂N₂ geometry. nih.gov For instance, in bis[2-(cyclopropyliminomethyl)-5-methoxyphenolato]zinc(II), the Zn²⁺ ion is coordinated by two N,O-bidentate Schiff base ligands to form this geometry. nih.gov Distorted trigonal-bipyramidal coordination has also been reported in dinuclear zinc complexes. researchgate.net

Spectroscopic and Structural Analysis of Metal-2-Methoxy-5-[(propylamino)methyl]phenol Complexes

A combination of spectroscopic and structural methods is essential for the comprehensive characterization of these metal complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. The key diagnostic feature is the C=N (azomethine) stretching vibration, which typically appears in the ligand's spectrum and shifts to a lower or higher frequency upon complexation, indicating the coordination of the imine nitrogen to the metal center. nih.govnih.govmdpi.com The disappearance of the broad O-H stretching band of the phenol (B47542) group in the complex's spectrum confirms its deprotonation and coordination. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the diamagnetic complexes, such as those of Zn(II), and the free ligands. nih.govnih.govresearchgate.net In the ¹H NMR spectrum of the ligand, a characteristic singlet for the azomethine proton (-CH=N-) is observed. nih.gov Upon complexation, this signal may shift, and the peak corresponding to the phenolic -OH proton disappears, confirming coordination. nih.govresearchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and the coordination geometry. The spectra typically show intense bands in the UV region assigned to π-π* transitions of the aromatic rings and n-π* transitions of the imine group. nih.gov Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for the metal ions appear in the visible region. rsc.org

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the ligands and their complexes, verifying their proposed structures. nih.govnih.govnih.gov

Below are tables summarizing crystallographic data for representative complexes.

Crystallographic Data for a Representative Nickel(II) Complex
ParameterValue for bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) nih.gov
Chemical FormulaC₂₂H₂₈N₂NiO₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.611(2)
b (Å)10.364(3)
c (Å)12.235(4)
β (°)108.31(3)
Volume (ų)1035.7(5)
Coordination GeometryDistorted Square Planar
Crystallographic Data for a Representative Copper(II) Complex
ParameterValue for bis[2-(cyclopentyliminomethyl)-5-methoxyphenolato]copper(II) nih.gov
Chemical FormulaC₂₆H₃₂CuN₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.462(3)
b (Å)14.072(4)
c (Å)9.560(3)
β (°)108.53(2)
Volume (ų)1206.1(6)
Coordination GeometryDistorted Square Planar
Crystallographic Data for a Representative Zinc(II) Complex
ParameterValue for bis[2-(cyclopropyliminomethyl)-5-methoxyphenolato]zinc(II) nih.gov
Chemical FormulaC₂₂H₂₄N₂O₄Zn
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)17.068(3)
b (Å)10.686(2)
c (Å)11.531(2)
β (°)90
Volume (ų)2102.2(7)
Coordination GeometryTetrahedral

Theoretical Approaches to Metal-Ligand Bonding, Stability, and Electronic Properties within Complexes

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental findings and providing deeper insights into the electronic structure and properties of these metal complexes. nih.govresearchgate.netresearchgate.net

DFT calculations are employed to optimize the molecular geometry of the complexes in the ground state. researchgate.net The results are often in good agreement with experimental data from X-ray crystallography, validating the computational model. nih.gov These optimized structures allow for a detailed analysis of bond lengths, angles, and intermolecular interactions.

A key area of theoretical investigation is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the chemical reactivity, stability, and electronic properties of the complex. researchgate.net A larger energy gap generally implies higher stability and lower chemical reactivity. researchgate.net For example, in a study of a bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II) complex, the calculated energy gap was 3.46 eV, with the electron density distributed over the nitrogen, oxygen, and metal atoms, indicating efficient charge transfer interactions. researchgate.net

Time-dependent DFT (TD-DFT) calculations are used to simulate electronic absorption spectra (UV-Vis), which helps in assigning the observed electronic transitions. researchgate.net Furthermore, theoretical studies can probe the nature of the metal-ligand bond, quantifying the degree of covalent and electrostatic character, and analyze non-covalent interactions that contribute to the stability of the crystal packing.

Exploration of Biological Interactions and Mechanistic Insights of 2 Methoxy 5 Propylamino Methyl Phenol Non Clinical Focus

Investigation of Antimicrobial Mechanisms against Bacterial and Fungal Strains

Phenolic compounds, including methoxyphenols, are known for their broad-spectrum antimicrobial properties. The mechanisms are often multifaceted, targeting various cellular structures and pathways in both bacteria and fungi.

Studies on Cellular Targets and Inhibition Pathways

The antimicrobial action of phenolic compounds is generally attributed to several mechanisms that disrupt microbial viability. While direct studies on 2-Methoxy-5-[(propylamino)methyl]phenol are limited, the activities of related molecules suggest the following pathways:

Cell Membrane Disruption: A primary mechanism for phenolic compounds is the disruption of the cytoplasmic membrane. Their partially lipophilic nature allows them to intercalate into the lipid bilayer, altering its fluidity and permeability nih.gov. This leads to the leakage of essential intracellular components, such as ions and ATP, and disrupts the proton motive force, ultimately causing cell death nih.gov.

Enzyme Inhibition: These compounds can inhibit crucial bacterial enzymes. This occurs through protein-phenolic interactions, either by forming covalent bonds or non-covalent interactions like hydrogen bonds and hydrophobic effects nih.gov. Phenolic compounds can also chelate metal ions like iron, copper, and zinc, which are essential cofactors for many bacterial enzymes nih.gov.

DNA and Protein Synthesis Interference: Some phenolic compounds can interfere with the synthesis of nucleic acids and proteins, though this is a less commonly cited primary mechanism compared to membrane disruption.

The table below summarizes the principal cellular targets for antimicrobial phenolic compounds.

Cellular TargetMechanism of ActionReferences
Cytoplasmic Membrane Increased permeability, depolarization, leakage of intracellular contents. nih.gov
Cell Wall (Less common) Inhibition of synthesis enzymes.
Enzymes Inhibition of metabolic enzymes through protein binding or metal chelation. nih.gov
Nucleic Acids (Less common) Interference with DNA replication and transcription.

Structure-Activity Relationship (SAR) Derivations for Antimicrobial Efficacy

The antimicrobial efficacy of phenolic compounds is highly dependent on their chemical structure. Analysis of related compounds provides insights into the potential structure-activity relationships for this compound.

The Propylamino-methyl Group: The aminomethyl group at position 5 introduces a basic, hydrophilic side chain. In other classes of antimicrobials, such as the aminomethylcyclines, the nature of this N-substituent is critical for potent activity against bacteria, including resistant strains nih.gov. The length and branching of the alkyl chain on the nitrogen atom can influence the compound's amphipathicity, affecting its ability to interact with and disrupt microbial membranes.

The Methoxy (B1213986) Group: The methoxy group at position 2 influences the electronic properties and lipophilicity of the phenol (B47542) ring. In quinolone antimicrobials, a methoxy group at certain positions is considered an optimal substituent for activity nih.gov.

The Phenolic Hydroxyl Group: The hydroxyl group is fundamental to the activity of most phenolic antimicrobials. Its ability to donate a hydrogen atom is key to its antioxidant properties, which can also contribute to antimicrobial action by mitigating oxidative stress responses in bacteria. Furthermore, it can form hydrogen bonds with target proteins.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Methoxyphenols are well-regarded for their antioxidant properties, which are primarily due to their ability to scavenge reactive oxygen species (ROS) researchgate.net. This activity is a key aspect of their potential biological interactions.

The primary mechanism by which phenolic compounds exert their antioxidant effect is by donating the hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process is influenced by:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.

Electron Donation: The methoxy (-OCH3) group is an electron-donating group, which increases the electron density on the aromatic ring. This enhances the stability of the resulting phenoxyl radical formed after hydrogen donation, making the parent molecule a more potent antioxidant.

Various assays are used to quantify this activity. For instance, the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays measure the capacity of a compound to scavenge stable free radicals researchgate.net. The oxygen radical absorbance capacity (ORAC) assay is another common method researchgate.net. Studies on various 2-methoxyphenol derivatives confirm their potent ROS-scavenging capabilities researchgate.netresearchgate.net. The presence of both the phenolic hydroxyl and the methoxy group in this compound strongly suggests it possesses significant antioxidant potential through these mechanisms. The balance between ROS production and antioxidant defenses is critical for maintaining cellular health mdpi.com.

Enzyme Inhibition Studies and Ligand-Enzyme Binding Modes (e.g., Cholinesterases, alpha-Glucosidase)

Phenolic compounds are known inhibitors of various enzymes, including those relevant to metabolic and neurodegenerative diseases.

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. Phenolic compounds have been investigated as cholinesterase inhibitors nih.govmdpi.com. The inhibitory activity often depends on the specific structure of the phenolic compound, which determines how it fits into the active site of the enzyme.

Alpha-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable simple sugars. Inhibiting α-glucosidase is a strategy for managing postprandial hyperglycemia in type 2 diabetes mdpi.comjove.comnih.gov. Numerous studies have demonstrated that phenolic compounds from various natural sources can effectively inhibit α-glucosidase mdpi.commdpi.comjppres.com. The inhibition can be competitive, noncompetitive, or mixed, depending on the compound's structure and its binding site on the enzyme nih.govmdpi.com. For example, some polyphenols exhibit noncompetitive inhibition with IC50 values significantly lower than the standard drug acarbose mdpi.com.

The table below shows the inhibitory concentrations (IC50) of various phenolic compounds against these enzymes, illustrating the potential for this class of molecules.

Compound Class/ExampleTarget EnzymeIC50 ValueReferences
Gallic Acidα-Glucosidase26.19 µg/mL jppres.com
Quercetinα-Glucosidase0.85 µg/mL jppres.com
DHPG (from olive)α-Glucosidase288.2 µM jove.com
Acarbose (Standard)α-Glucosidase281.9 µM jove.com
Succinimide Derivative 1Acetylcholinesterase343.45 µM nih.gov
Succinimide Derivative 1Butyrylcholinesterase276.86 µM nih.gov

Receptor Binding Affinity and Ligand-Protein Interaction Profiling (e.g., Serotonin Receptors)

The structural backbone of this compound, a substituted phenolic amine, shares features with monoamine neurotransmitters, suggesting potential interactions with their corresponding receptors.

Serotonin (5-HT) Receptors: These receptors are a major target for drugs treating a wide range of neuropsychiatric disorders. The core structure of many 5-HT receptor ligands includes a phenethylamine or indolealkylamine skeleton, which is present in a constrained form in this compound nih.govmdpi.com. The affinity and selectivity for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are highly dependent on the substitution pattern on the aromatic ring and the nature of the amino group nih.govacnp.org. For instance, N-benzyl substitutions on phenethylamines can increase affinity for the 5-HT2A receptor by up to 300-fold nih.gov. The ligand-binding region of 5-HT receptors is formed by residues from several transmembrane helices, and subtle differences in these residues across subtypes allow for the design of selective ligands bmbreports.org. The specific combination of methoxy and propylamino-methyl groups on the phenol ring of the title compound would determine its unique binding profile within the serotonin receptor family.

Molecular Docking Studies and Computational Prediction of Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex f1000research.comnih.gov. It is widely used to predict the binding affinity and interaction patterns of small molecules with biological targets like enzymes and receptors ukaazpublications.compreprints.org.

Predicting Antimicrobial Targets: Docking studies on related methoxyphenol compounds, such as 2-methoxy-4-vinylphenol (B128420), have shown strong binding interactions with bacterial enzymes essential for survival, like DNA gyrase and LpxC (a key enzyme in lipid A biosynthesis in Gram-negative bacteria) mdpi.com. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the target protein.

Elucidating Enzyme Inhibition: For enzymes like α-glucosidase and acetylcholinesterase, docking analyses help to visualize how inhibitors bind. Studies on other phenolic compounds have shown that they can interact with catalytic residues in the enzyme's active site, explaining their inhibitory mechanism jppres.comnih.gov. For example, the flavonoid quercetin was shown to bind to catalytic residues D215 and D352 of α-glucosidase, exhibiting a higher binding affinity than the drug acarbose jppres.com.

Understanding Receptor Binding: Docking models of serotonin receptors have been crucial in understanding ligand binding. These models indicate that specific residues, such as Phe339 and Phe340 in the 5-HT2A receptor, are critical for interacting with the N-benzyl and phenethylamine portions of agonists, respectively nih.gov. Similar computational approaches could predict the binding mode and affinity of this compound for various receptor subtypes, guiding further experimental studies.

Advanced Applications and Functional Materials Development Based on 2 Methoxy 5 Propylamino Methyl Phenol

Utilization as a Building Block in Complex Organic Synthesis

The reactivity of the functional groups present in 2-Methoxy-5-[(propylamino)methyl]phenol renders it a valuable precursor and intermediate in the synthesis of more complex molecules. evitachem.com It is classified as a substituted phenol (B47542) and an amine, categories of organic compounds known for their utility in a wide range of chemical applications. evitachem.com

Synthesis of the compound can be achieved through several established routes, including condensation reactions and reductive amination, which allows for its production as a starting material for further chemical transformations. evitachem.com

Table 1: Synthesis Routes for this compound and Related Amines

Synthesis Method Precursors Reaction Details Reference
Condensation Reaction 5-methoxy-2-formylphenol and propylamine (B44156) Typically conducted in an alcohol solvent like ethanol (B145695) or methanol (B129727). evitachem.com
Reductive Amination 5-methoxy-2-nitrophenol and propylamine Involves reaction followed by a reduction step to yield the amine. evitachem.com

While direct synthesis of heterocyclic compounds starting from this compound is not extensively detailed in the provided research, its structural motifs are fundamental to precursors used in such syntheses. The formation of Schiff base derivatives from related phenolic aldehydes is a common strategy for creating ligands that can subsequently be used to form complex metal-organic structures. researchgate.netnih.govresearchgate.net For instance, Schiff bases formed by the condensation of an aldehyde with a primary amine are widely used in pharmacology and materials science. researchgate.netatlantis-press.com The imine group (-C=N-) in these Schiff bases is a key functional group that can participate in cyclization reactions or act as a coordination site. researchgate.netatlantis-press.com

This compound serves as an important starting material for the synthesis of various significant organic compounds. mdpi.com Its structure is analogous to other secondary amines which are crucial for preparing molecules like dithiocarbamates and various dyes. mdpi.comresearchgate.net The synthesis of a related compound, 2-methoxy-5-((phenylamino)methyl)phenol, is achieved through the condensation of a primary amine with an aldehyde, followed by the reduction of the resulting Schiff base, underscoring a reliable pathway for producing such intermediates. mdpi.comresearchgate.net These secondary amines are explicitly noted as useful starting materials for more complex molecular constructions. mdpi.com

Potential in Chemical Sensor Development

The phenolic structure of this compound suggests its potential application in the field of chemical sensors. Phenolic compounds can be electropolymerized to form thin films on electrode surfaces, creating modified electrodes for the detection of various analytes. mdpi.com For example, a graphite (B72142) electrode modified with electropolymerized p-coumaric acid has been successfully used for the simultaneous determination of cadmium and lead ions. mdpi.com Similarly, a polyeugenol film on a gold electrode has been shown to function as a sensitive sensor for oxygen, demonstrating a protective and antifouling effect that is valuable for biomedical analysis. mdpi.com

Furthermore, electrochemical sensors have been developed for other substituted phenols, such as 4-chloro-2-methylphenol, using a polyaniline/carbon nanotube cyclodextrin (B1172386) matrix. nih.gov This demonstrates the applicability of electrochemical techniques to this class of compounds for environmental monitoring without requiring complex sample preparation. nih.gov

Catalytic Applications of this compound and Its Derivatives (e.g., as ligands in transition-metal catalysis)

Derivatives of this compound, particularly Schiff bases, are excellent ligands for forming transition metal complexes with significant catalytic potential. The imine nitrogen and phenolic oxygen atoms can coordinate with metal ions, creating stable chelate structures. researchgate.netnih.gov Schiff base ligands derived from substituted aldehydes and various amines have been used to synthesize complexes with metals such as Copper(II), Nickel(II), and Zinc(II). researchgate.netnih.gov These metal-salen type Schiff base complexes are noted for their catalytic activity.

Research has demonstrated the synthesis of such complexes where the ligand is prepared by reacting a phenolic aldehyde (like 4-hydroxy-3-methoxybenzaldehyde) with an amine. researchgate.netnih.gov The resulting ligand coordinates with metal ions in a 2:1 ligand-to-metal stoichiometric ratio. researchgate.netnih.gov The coordination is confirmed by spectroscopic methods, which show shifts in the characteristic peaks of the imine and phenolic groups upon complexation with the metal ion. nih.govresearchgate.net

Table 2: Transition Metal Complexes with Related Schiff Base Ligands

Ligand Metal Ion(s) Characterization Methods Potential Application Reference
2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol (MIMP) Cu(II), Ni(II), Zn(II) FT-IR, UV-Visible, NMR, Mass Spectra, DFT Antibacterial Agents researchgate.net

Role in Functional Materials and Dyes (e.g., as precursors for chromophores, polymer stabilizers)

The chemical nature of this compound and its analogs makes them suitable precursors for functional materials, including dyes and polymer additives.

Precursors for Dyes: Related secondary amines, such as 2-methoxy-5-((phenylamino)methyl)phenol, are reported as valuable starting materials for synthesizing compounds like azo dyes. mdpi.comresearchgate.net The aromatic rings and reactive sites in the molecule provide a scaffold for creating extended conjugated systems, which are characteristic of chromophores.

Polymer Applications: In the realm of material science, phenolic compounds are used in the formulation of polymers to enhance thermal stability and chemical resistance. evitachem.com A related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from ferulic acid, has been utilized as a monomer to prepare biobased thermoplastics and thermosets through radical polymerization. mdpi.comresearchgate.net This highlights the potential of the phenolic backbone in creating new functional polymers. mdpi.comresearchgate.net

Furthermore, phenolic compounds, particularly sterically hindered phenols, are widely used as primary antioxidants for the stabilization of polymers like polyolefins. specialchem.com They function as hydrogen donors to trap radicals, and their efficiency is influenced by the substituents on the phenol ring. specialchem.com The structure of this compound, containing a substituted phenol ring, aligns with the fundamental characteristics of these stabilizers.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-5-[(propylamino)methyl]phenol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, catalytic hydrogenation (e.g., using Pd/C under H₂ at 3 atm) is effective for reducing nitro intermediates, as demonstrated in analogous phenol derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature (25–50°C), and catalyst loading. Monitoring via TLC (eluent: DCM/MeOH 5%) ensures reaction progression . Post-synthesis purification via silica gel chromatography (eluent gradients: DCM/MeOH 1–5%) removes by-products.

Q. How is structural characterization performed for this compound, and what tools validate its purity?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise structural data, including bond lengths and angles . Complementary techniques include:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and propylamino protons (δ ~2.5–3.0 ppm).
  • FTIR : Identify phenolic O–H stretches (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • GC-MS : Confirm molecular weight (e.g., m/z ≈ 195 for parent ion) .

Q. What spectroscopic methods are critical for confirming functional groups in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic ring (λ ~270 nm).
  • Fluorescence Spectroscopy : Assess electronic properties if conjugated systems are present.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅NO₂) with <2 ppm error .

Q. How can researchers address low yields during synthesis?

Methodological Answer: Low yields often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Temperature Control : Lower temperatures (0–5°C) for kinetically controlled reactions.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for phenolic O–H protection during amination.
  • Catalyst Screening : Test alternatives to Pd/C, such as PtO₂ or Raney Ni, for hydrogenation .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what metal complexes are feasible?

Methodological Answer: The compound acts as a tridentate ligand via phenolic O, methoxy O, and amino N donors. Iron(III) complexes, for example, exhibit spin-crossover (SCO) behavior, as seen in structurally related Schiff base ligands. Synthesis involves mixing the ligand with metal salts (e.g., FeCl₃) in methanol, followed by crystallization. Magnetic susceptibility measurements (SQUID) and Mössbauer spectroscopy validate SCO transitions .

Q. What thermodynamic studies are essential to assess its stability in different environments?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures (Td) and phase transitions.
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability (weight loss <5% up to 150°C).
  • Solubility Studies : Use Hansen solubility parameters to predict stability in polar aprotic solvents (e.g., DMSO) .

Q. How do solvent effects influence its reactivity in catalytic applications?

Methodological Answer: Solvent polarity impacts reaction pathways. For example:

  • Polar Protic Solvents (e.g., ethanol) : Stabilize charged intermediates in SN2 reactions.
  • Nonpolar Solvents (e.g., toluene) : Favor free radical or hydrophobic interactions.
  • Dielectric Constant Screening : Correlate solvent ε with reaction rates using Kamlet-Taft parameters .

Q. How can researchers resolve contradictions in reported spectroscopic data or synthetic yields?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computed spectra (e.g., DFT simulations).
  • Isolation of By-Products : Use preparative HPLC to identify impurities (e.g., over-alkylated derivatives).
  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, degassed solvents) to minimize variability .

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Reactant of Route 1
2-Methoxy-5-[(propylamino)methyl]phenol
Reactant of Route 2
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Reactant of Route 2
2-Methoxy-5-[(propylamino)methyl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.